1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a diazinane ring with a chlorophenyl and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiourea under basic conditions to form the desired diazinane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted diazinane derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with a similar chlorophenyl group but a different heterocyclic ring.
1-(3-Chlorophenyl)-2-thioxoimidazolidin-4-one: Another compound with a chlorophenyl and a thioxo group but a different ring structure.
1-(3-Chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one: A compound with a similar functional group arrangement but a different ring system.
Uniqueness: 1-(3-Chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of a diazinane ring with a chlorophenyl and a sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7ClN2O2S |
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Molecular Weight |
254.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
InChI Key |
WIRRCIXBBRLRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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